molecular formula C14H15N3 B1484155 6-Benzyl-2-cyclopropylpyrimidin-4-amine CAS No. 2097997-51-6

6-Benzyl-2-cyclopropylpyrimidin-4-amine

Cat. No.: B1484155
CAS No.: 2097997-51-6
M. Wt: 225.29 g/mol
InChI Key: DPDDFDLGHHBEOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzyl-2-cyclopropylpyrimidin-4-amine is a chemical compound featuring a pyrimidine core, a structure widely recognized as a privileged scaffold in medicinal chemistry for constructing bioactive molecules . This particular derivative incorporates a benzyl group at the 6-position and a cyclopropyl group at the 2-position. The pyrimidine ring system is a well-established hinge-binding motif in the design of kinase inhibitors, capable of forming key hydrogen bonds with enzyme targets . Modifications at the 2- and 6-positions, such as the incorporation of a cyclopropyl group, are strategic in medicinal chemistry campaigns to fine-tune the compound's properties. Research indicates that substitutions near the gatekeeper residue of a kinase binding pocket can be critical for modulating both potency and kinome-wide selectivity . Furthermore, the 6-benzyl moiety is a common feature in various pharmacologically active pyrimidines, suggesting its potential utility in exploring structure-activity relationships (SAR) for specific biological targets . This compound is presented as a valuable building block for chemical biology and drug discovery research. It may be of particular interest for developing inhibitors for understudied kinases or for probing signaling pathways in neurodegenerative diseases, areas where pyrimidine-based cores have shown significant utility . As with all compounds of this class, researchers are encouraged to fully characterize its activity and selectivity within their specific experimental systems. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

6-benzyl-2-cyclopropylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c15-13-9-12(8-10-4-2-1-3-5-10)16-14(17-13)11-6-7-11/h1-5,9,11H,6-8H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDDFDLGHHBEOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

For instance, some molecules with similar structures exhibit anti-inflammatory effects by inhibiting monoamine oxidase (MAO) enzymes. MAO inhibitors decrease the generation of reactive oxygen species (ROS) and enhance cellular catecholamine levels, potentially contributing to anti-inflammatory actions.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Analysis

The table below compares substituents, molecular properties, and applications of 6-Benzyl-2-cyclopropylpyrimidin-4-amine with related compounds:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 6-benzyl, 2-cyclopropyl, 4-amine ~253.3 (estimated) Potential kinase inhibitor; high lipophilicity due to benzyl/cyclopropyl groups
N-Benzyl-4-methyl-6-phenylpyrimidin-2-amine 6-phenyl, 4-methyl, 2-amine 315.4 Crystallized (R = 0.038); antimicrobial activity
6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine 4-chloro, fused bicyclic system 290.8 Hazardous (GHS classification); used in pharmaceutical intermediates
6-Chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine 6-chloro, 2-methylthio, 4-amine 241.7 Sulfur-containing; potential agrochemical applications
Key Observations:
  • Lipophilicity : The benzyl and cyclopropyl groups in the target compound likely enhance membrane permeability compared to phenyl (in ) or chloro derivatives (in ).
  • Safety : Chloro derivatives (e.g., ) exhibit higher toxicity (GHS Category 2), whereas the target compound’s amine group may reduce acute hazards.

Crystallographic and Computational Insights

  • N-Benzyl-4-methyl-6-phenylpyrimidin-2-amine () was resolved using single-crystal X-ray diffraction (SHELXL-97), achieving a low R-factor (0.038). This highlights the utility of SHELX programs in refining pyrimidine analogs .
  • The absence of crystallographic data for this compound suggests opportunities for future structural studies using SHELXL or SHELXTL .

Preparation Methods

Starting Material Preparation

A common precursor is 2-cyclopropylpyrimidin-4-ol or its derivatives, which can be synthesized via cyclopropylation of pyrimidin-4-ol or through direct construction of the pyrimidine ring with cyclopropyl substitution.

Chloromethylation at Position 6

One critical intermediate is 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol, which is prepared by chloromethylation of 2-cyclopropylpyrimidin-4-ol. This reaction typically uses chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of Lewis acid catalysts like zinc iodide. The reaction is conducted in inert solvents such as dichloromethane at low temperatures to control reactivity and maximize yield.

Parameter Typical Conditions Notes
Chloromethylating Agent Chloromethyl methyl ether or chloroformate Provides chloromethyl group at C6
Catalyst Zinc iodide (Lewis acid) Enhances electrophilicity
Solvent Dichloromethane (inert) Controls reaction environment
Temperature Low temperature (0–5 °C) Minimizes side reactions

This intermediate is crucial for further substitution reactions at the 6-position.

Amination at Position 4

The 4-position amination involves converting the 4-ol or 4-chloro substituent to an amino group. This can be achieved via nucleophilic substitution reactions with ammonia or amine sources under controlled conditions. The reaction parameters are optimized to prevent overreaction or degradation.

Benzylation at Position 6

The benzyl group introduction at position 6 is typically performed by nucleophilic substitution of the chloromethyl intermediate with benzyl nucleophiles or benzyl halides under basic conditions. This step may involve:

  • Using benzyl bromide or benzyl chloride as the benzyl source.
  • Employing bases such as potassium carbonate or sodium hydride to deprotonate the nucleophile.
  • Carrying out the reaction in polar aprotic solvents like DMF or DMSO.

The benzylation step is critical to achieve the desired substitution pattern on the pyrimidine ring.

Final Purification

The crude product is purified by standard methods such as recrystallization or column chromatography using silica gel. Solvent systems like chloroform-methanol mixtures are commonly employed to isolate the pure 6-Benzyl-2-cyclopropylpyrimidin-4-amine.

Research Findings and Optimization

Step Yield Range (%) Key Observations Optimization Strategies
Chloromethylation 60–80 Sensitive to temperature and catalyst load Use of controlled low temperature and catalyst stoichiometry
Amination 70–90 High selectivity with ammonia sources Optimization of reaction time and ammonia concentration
Benzylation 65–85 Base choice critical for selectivity Use of mild bases and polar aprotic solvents
Purification 85–95 Purity depends on solvent system Gradient elution in chromatography

Industrial scale synthesis often employs continuous flow reactors to improve reaction control and scalability. Automation and in-line monitoring help optimize reaction parameters such as temperature, pressure, and reagent concentration to maximize yield and minimize by-products.

Comparative Analysis of Preparation Routes

The preparation of this compound can be summarized in the following comparative table:

Method Aspect Chloromethylation Route Direct Benzylation Route Notes
Starting Material 2-Cyclopropylpyrimidin-4-ol 2-Cyclopropyl-4-amino pyrimidine Chloromethylation allows stepwise functionalization
Key Reagents Chloromethyl methyl ether, ZnI2 Benzyl halides, base Chloromethylation is more selective
Reaction Conditions Low temperature, inert solvent Mild heating, polar aprotic solvent Control of temperature critical in both
Yield Moderate to high (60–80%) Moderate (65–85%) Optimization needed for scale-up
Scalability High with continuous flow reactors Moderate Flow reactors enhance chloromethylation

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 6-Benzyl-2-cyclopropylpyrimidin-4-amine with high purity?

  • Methodological Answer : Synthesis optimization can be achieved using statistical Design of Experiments (DOE) to minimize trial-and-error approaches. DOE allows systematic variation of parameters (e.g., temperature, catalyst loading, solvent ratio) to identify optimal conditions . Additionally, computational reaction path search methods, such as quantum chemical calculations combined with experimental validation, can accelerate reaction discovery and reduce resource consumption .

Q. How can researchers determine the structural conformation and crystallinity of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. For example, SC-XRD at 100 K with a data-to-parameter ratio >12.7 ensures high precision in bond length and angle measurements . Complementary techniques like NMR and FT-IR can validate functional groups and molecular symmetry.

Q. What solvent systems are optimal for enhancing the solubility of this compound in in vitro studies?

  • Methodological Answer : Solubility can be optimized using co-solvents such as DMSO or ethanol, with molarity calculators to determine concentration thresholds . Pre-formulation studies should include Hansen solubility parameters and polarity indices to select solvents that minimize aggregation. Purity (>98%) must be confirmed via Certificate of Analysis (COA) and Safety Data Sheets (SDS) .

Advanced Research Questions

Q. How can computational reaction path search methods improve the synthesis of novel pyrimidine derivatives like this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) combined with transition-state analysis can predict reaction mechanisms and energy barriers. The ICReDD framework integrates computational predictions with high-throughput experimentation to identify viable pathways, reducing development time by >50% . For example, cyclopropane ring stability under reaction conditions can be modeled to avoid undesired ring-opening side reactions.

Q. What statistical approaches resolve conflicting yield data across synthetic protocols for this compound?

  • Methodological Answer : Multivariate analysis (e.g., ANOVA or partial least squares regression) can isolate critical variables (e.g., reagent stoichiometry, reaction time) causing yield discrepancies . Contradictory data should be re-evaluated using standardized protocols, with control experiments to rule out batch-to-batch variability in starting materials .

Q. How do electronic effects of benzyl and cyclopropyl substituents influence the pyrimidine core’s reactivity in nucleophilic substitutions?

  • Methodological Answer : Hammett substituent constants (σ) and frontier molecular orbital (FMO) analysis quantify electron-withdrawing/donating effects. Computational tools like Gaussian or ORCA can map electrostatic potential surfaces to predict regioselectivity. Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying pH) is critical .

Q. What methodologies address contradictory bioactivity data between in vitro assays and computational docking studies?

  • Methodological Answer : Contradictions may arise from solvation effects or protein flexibility. Molecular dynamics (MD) simulations incorporating explicit solvent models (e.g., TIP3P water) and ensemble docking can reconcile discrepancies. Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) provides binding affinity data .

Data Management and Validation

Q. How can researchers ensure data integrity and reproducibility in studies involving this compound?

  • Methodological Answer : Chemical software platforms (e.g., Schrödinger, ACD/Labs) enforce FAIR data principles (Findable, Accessible, Interoperable, Reusable) by standardizing metadata and enabling encrypted data sharing . Version-controlled electronic lab notebooks (ELNs) and blockchain-based audit trails mitigate data tampering risks.

Safety and Compliance

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

  • Methodological Answer : Compliance with institutional Chemical Hygiene Plans (CHP) is required. Researchers must pass safety exams (100% score) covering GHS hazard communication, emergency procedures, and PPE use . Ventilation controls (e.g., fume hoods) and spill containment kits are mandatory for pyrimidine derivatives due to potential irritant properties .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Benzyl-2-cyclopropylpyrimidin-4-amine
Reactant of Route 2
6-Benzyl-2-cyclopropylpyrimidin-4-amine

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